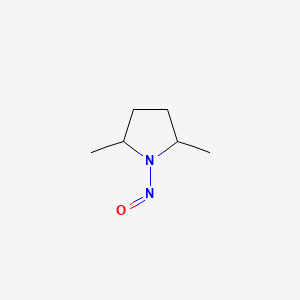
potassium (3-chloropropyl)trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-chloropropyl)trifluoroboranuide is a type of potassium salt . It is a part of the potassium trifluoroborate class of compounds . These compounds are known for their stability and compatibility with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates, including potassium (3-chloropropyl)trifluoroboranuide, are typically synthesized through Suzuki–Miyaura-type reactions . These reactions involve boronic acids, boronate esters, and organoboranes as the primary boron source .Molecular Structure Analysis
The molecular formula of potassium (3-chloropropyl)trifluoroboranuide is C3H6BClF3K . The InChI code is 1S/C3H5BF3.K/c5-3(6)1-2-4(7,8)9;/h3H,1-2H2;/q-1;+1 .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are often used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
Potassium (3-chloropropyl)trifluoroboranuide is a powder . It has a molecular weight of 184.4372 . The storage temperature is 4 degrees Celsius .Mécanisme D'action
Safety and Hazards
Orientations Futures
Potassium trifluoroborates, including potassium (3-chloropropyl)trifluoroboranuide, are being explored for their potential in various chemical reactions due to their stability and compatibility with strong oxidative conditions . They are expected to expand the palette of available boron reagents for cross-coupling reactions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of potassium (3-chloropropyl)trifluoroboranuide can be achieved through a nucleophilic substitution reaction between 3-chloropropyltrifluoroborate and potassium cyanate, followed by reaction with hydrochloric acid to form the final product.", "Starting Materials": [ "3-chloropropyltrifluoroborate", "potassium cyanate", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-chloropropyltrifluoroborate in anhydrous tetrahydrofuran (THF) and add potassium cyanate to the solution.", "Step 2: Heat the reaction mixture at 60-70°C for 24 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and add hydrochloric acid dropwise to the solution.", "Step 4: Stir the reaction mixture for 2 hours at room temperature.", "Step 5: Filter the precipitated product and wash it with diethyl ether.", "Step 6: Dry the product under vacuum to obtain potassium (3-chloropropyl)trifluoroboranuide as a white solid." ] } | |
Numéro CAS |
569370-68-9 |
Nom du produit |
potassium (3-chloropropyl)trifluoroboranuide |
Formule moléculaire |
C3H6BClF3K |
Poids moléculaire |
184.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



